molecular formula C19H18N2O3 B2937765 1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898438-06-7

1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2937765
CAS No.: 898438-06-7
M. Wt: 322.364
InChI Key: DUHDFXJXRQYOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound with a unique structure that includes a tetrahydropyrazine ring substituted with benzyl and ethoxyphenyl groups

Comparison with Similar Compounds

1-benzyl-4-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-4-(4-ethoxyphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-24-17-10-8-16(9-11-17)21-13-12-20(18(22)19(21)23)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHDFXJXRQYOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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